molecular formula C13H20Cl2N2 B1210693 N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine CAS No. 138356-20-4

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine

Cat. No. B1210693
M. Wt: 275.21 g/mol
InChI Key: MGVRNMUKTZOQOW-UHFFFAOYSA-N
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Description

“N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is a complex organic compound. It appears to be related to other compounds such as Dimethylamine1 and 3,4-Dichlorophenethylamine2. However, specific information about this compound is not readily available in the literature.



Synthesis Analysis

The synthesis of related compounds often involves reactions with other organic compounds. For instance, 3,4-Dichlorophenethylamine can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N22. However, the specific synthesis process for “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is not clearly documented in the available sources.



Molecular Structure Analysis

The molecular structure of a compound can be inferred from its formula. For instance, the related compound 3,4-Dichlorophenethylamine has the linear formula Cl2C6H3CH2CH2NH22. However, the specific molecular structure of “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” is not provided in the available sources.



Chemical Reactions Analysis

The chemical reactions involving “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not explicitly mentioned in the available sources. However, related compounds like aryl halides can undergo nucleophilic aromatic substitution reactions under certain conditions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related compounds. For instance, 3,4-Dichlorophenethylamine has a refractive index of 1.567, a boiling point of 280 °C, and a density of 1.268 g/mL at 25 °C2. However, the specific physical and chemical properties of “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not provided in the available sources.


Scientific Research Applications

Sigma Receptor Binding and Neuroprotective Potential

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine (BD1047) has been researched for its affinity and selectivity to sigma sites in vitro. It has demonstrated potential in attenuating dystonic postures and orofacial dyskinesias produced by sigma receptor ligands, suggesting therapeutic possibilities for managing such side effects associated with sigma-active neuroleptics. Notably, BD1047 does not appear to be neurotoxic under specific study conditions, and its interaction with sigma 1 receptor sites suggests potential for receptor internalization or desensitization mediated via these sites (Zambon et al., 1997).

Sigma Ligand Synthesis and Characterization

The compound has been integral in the synthesis and characterization of novel sigma ligands. These ligands, including BD1047, have shown marked selectivity for sigma binding sites, suggesting their utility in the development of new therapeutic agents and as tools for probing functional effects associated with sigma binding sites (Matsumoto et al., 1995).

Polyamine Development and Sigma Receptor Subtypes

Research has also extended into developing polyamines based on BD1047, evaluating their binding characteristics at sigma-1 and sigma-2 receptor subtypes. These studies have shown that structural variations in polyamines can retain nanomolar affinity at sigma receptors, indicating the potential for designing sigma-2 subtype selective ligands (de Costa et al., 1994).

Imaging Agent Synthesis

In another application, derivatives of BD1047 have been synthesized for potential use as SPECT imaging agents. These compounds were evaluated for their capacity to label sigma 1 and sigma 2 subtypes in vitro, providing valuable insights into the development of imaging agents for studying sigma receptors (He et al., 1993).

Safety And Hazards

The safety and hazards associated with “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not explicitly mentioned in the available sources. However, related compounds like 3,4-Dichlorophenethylamine are known to cause skin irritation, serious eye irritation, and may be harmful if inhaled2.


Future Directions

The future directions for research and applications involving “N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine” are not clearly documented in the available sources. However, related compounds have been used in various applications, suggesting potential avenues for future research.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVRNMUKTZOQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160640
Record name N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine

CAS RN

138356-20-4
Record name N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138356-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(3,4-Dichlorphenyl)ethyl)-N,N',N'-trimethyl-1,2-ethandiamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BD-1047
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3X75QGDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine
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Citations

For This Compound
198
Citations
AC Zambon, BR De Costa, AG Kanthasamy… - European journal of …, 1997 - Elsevier
BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) is known to bind with high affinity and selectivity to σ sites in vitro. In prior in vivo studies, it has been …
Number of citations: 16 www.sciencedirect.com
T Hiranita, PL Soto, G Tanda, JL Katz - Journal of Pharmacology and …, 2010 - ASPET
σ-Receptor (σR) antagonists have been reported to block certain effects of psychostimulant drugs. The present study examined the effects of σR ligands in rats trained to self-administer …
Number of citations: 87 jpet.aspetjournals.org
T Hiranita, PL Soto, SJ Kohut, T Kopajtic, J Cao… - … of Pharmacology and …, 2011 - ASPET
Sigma receptor (σR) antagonists attenuate many behavioral effects of cocaine but typically not its reinforcing effects in self-administration procedures. However, the σR antagonist …
Number of citations: 68 jpet.aspetjournals.org
RR Matsumoto, WD Bowen, MA Tom… - European journal of …, 1995 - Elsevier
The novel σ receptor ligands, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) and 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063), were …
Number of citations: 295 www.sciencedirect.com
RR Matsumoto, KA McCracken, B Pouw, J Miller… - European journal of …, 2001 - Elsevier
Cocaine binds to σ receptors with comparable affinity to its well-established interaction with dopamine transporters. Previous studies have shown BD1008 (N-[2-(3,4-dichlorophenyl)…
Number of citations: 101 www.sciencedirect.com
HW Kim, YB Kwon, DH Roh, SY Yoon… - British journal of …, 2006 - Wiley Online Library
1 Although previous reports have suggested that the sigma 1 (σ 1 ) receptor may be involved in pain sensation, its specific site of action has not been elucidated. The aim of present …
Number of citations: 118 bpspubs.onlinelibrary.wiley.com
T Maurice, J Meunier, B Feng, J Ieni… - Journal of Pharmacology …, 2006 - ASPET
In the present study, we examined the interaction of (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]-methyl]-1H-inden-1-one hydrochloride (donepezil), a potent …
Number of citations: 96 jpet.aspetjournals.org
T Maurice, M Casalino, M Lacroix, P Romieu - … Biochemistry and Behavior, 2003 - Elsevier
In the present study, we examined the involvement of the sigma 1 (σ 1 ) receptor in several behavioral manifestations of ethanol addiction. Administration of ethanol (0.5, 1, and 2 g/kg) …
Number of citations: 82 www.sciencedirect.com
H Wu, ET Schwasinger, M Terashvili… - European journal of …, 2007 - Elsevier
An unbiased conditioned place preference paradigm was used to evaluate the effect of dextro-morphine on the morphine-produced reward in male CD rats. Morphine sulfate (1–10 mg/…
Number of citations: 19 www.sciencedirect.com
P Romieu, R Martin-Fardon, WD Bowen… - Journal of …, 2003 - Soc Neuroscience
The ς 1 receptor is critically involved in the rewarding effect of cocaine, as measured using the conditioned place preference (CPP) procedure in mice. Neuroactive steroids exert rapid …
Number of citations: 118 www.jneurosci.org

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